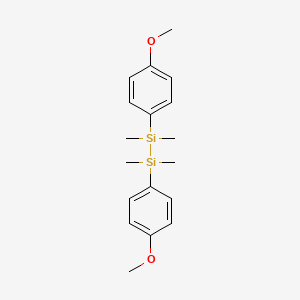

双(4-甲氧基苯基)-1,1,2,2-四甲基二硅烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with methoxyphenyl groups and disilane or disiloxane structures. For instance, the synthesis of bis(methoxyl hydroxyl)-functionalized polysiloxanes is reported, which involves methoxylation and hydrosilylation steps . These processes are relevant to understanding the chemical behavior and synthesis of compounds like bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane.

Synthesis Analysis

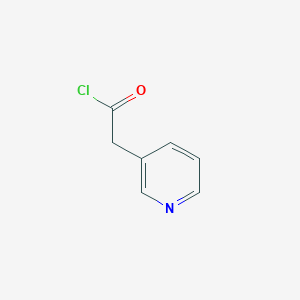

The synthesis of related compounds involves multi-step reactions, including hydrosilylation and methoxylation . These methods could potentially be adapted for the synthesis of bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane by choosing appropriate starting materials and reaction conditions. The synthesis of other complex molecules with methoxyphenyl groups, such as porphyrins, is also reported, which involves spectrophotometric studies to understand the reactivity of these molecules .

Molecular Structure Analysis

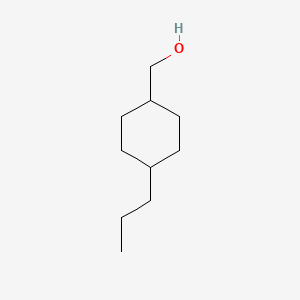

The molecular structure of compounds similar to bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane can be intricate. For example, a related compound with a central rhombic Sn2O2 core is described, where the tin atoms are five-coordinate in a trigonal bipyramidal geometry . This suggests that the molecular structure of bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane would also be complex and may require detailed analysis using techniques such as NMR or X-ray crystallography to fully understand its geometry.

Chemical Reactions Analysis

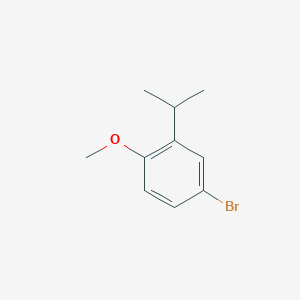

The chemical reactivity of compounds with methoxyphenyl groups can be quite diverse. For instance, the synthesis of heterocycles with masked aldehyde functionality from a methoxy-substituted synthon is described, which involves cyclocondensation with various heteronucleophiles . This indicates that bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane could potentially undergo similar cyclocondensation reactions, depending on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane can be inferred from related compounds. For example, the photoluminescent properties of bis-(α-cyano-4-methoxystyryl)benzenes are studied, revealing significant bathochromic shifts in their emission spectra . This suggests that bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane may also exhibit interesting photophysical properties. Additionally, the synthesis of bis(methoxyl hydroxyl)-functionalized disiloxane and polysiloxane oligomers indicates that the presence of methoxy groups can influence the solubility and reactivity of silicon-containing compounds .

科学研究应用

钙钛矿太阳能电池应用

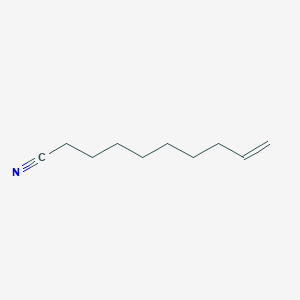

“双(4-甲氧基苯基)-1,1,2,2-四甲基二硅烷”用于开发钙钛矿太阳能电池(PSCs)的空穴传输材料(HTMs) . 这些HTMs是PSCs的重要组成部分,该化合物用于设计具有不同稠合芳环的共轭p-桥核的HTMs . 与母体H101相比,设计的HTMs表现出更好的性能,具有良好的稳定性和高的空穴迁移率 .

PSC性能的改善

已开发出一种策略来调节“双(4-甲氧基苯基)-1,1,2,2-四甲基二硅烷”基HTMs中π桥联单元的电子缺陷,以提高空穴迁移率和PSC器件的性能 . 该策略涉及调整基于该化合物HTMs中π桥联单元的电子缺陷,这被认为是控制性能以提高PSC应用中HTMs性能的有效方法 .

新型HTMs的设计

“双(4-甲氧基苯基)-1,1,2,2-四甲基二硅烷”被用作基础来设计一系列新型HTMs . 这些新型HTMs表现出更好的性能,具有较大的斯托克斯位移、较小的激子结合能、更好的稳定性、良好的溶解度和更高的空穴迁移率 .

PSC效率的增强

该化合物用于一种策略,通过调节小分子HTM的π桥联单元来提高PSC效率 . 该策略涉及调节HTM的π桥联单元,该HTM由“双(4-甲氧基苯基)-1,1,2,2-四甲基二硅烷”作为臂和螺[芴-9,9’-呫吨]作为π桥组成 .

作用机制

属性

IUPAC Name |

(4-methoxyphenyl)-[(4-methoxyphenyl)-dimethylsilyl]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O2Si2/c1-19-15-7-11-17(12-8-15)21(3,4)22(5,6)18-13-9-16(20-2)10-14-18/h7-14H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAKTCFCSXCPNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Si](C)(C)[Si](C)(C)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O2Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564816 |

Source

|

| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6009-50-3 |

Source

|

| Record name | 1,2-Bis(4-methoxyphenyl)-1,1,2,2-tetramethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1340623.png)